![molecular formula C18H20N4O5S2 B2824408 4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851987-99-0](/img/structure/B2824408.png)

4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

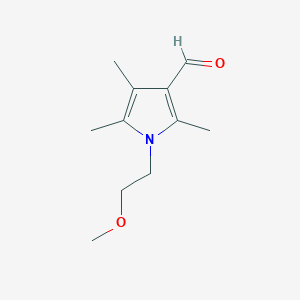

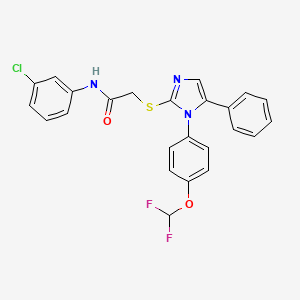

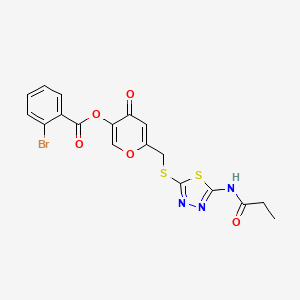

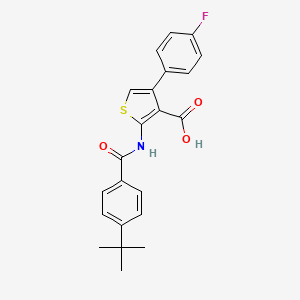

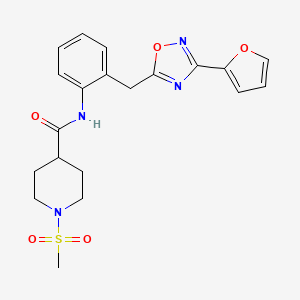

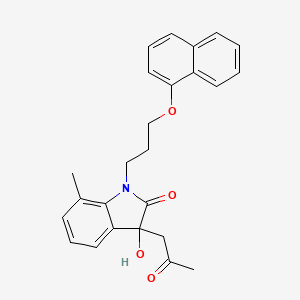

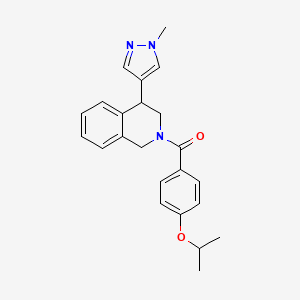

The compound “4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a benzo[d]thiazole core, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The molecule also contains dimethoxy groups, a hydrazinecarbonyl group, and a dimethylbenzenesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole core, with various substituents attached at different positions. The electron-donating methoxy groups and the electron-withdrawing sulfonamide group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the hydrazinecarbonyl group could potentially undergo condensation reactions, while the methoxy groups might be susceptible to demethylation under certain conditions .Scientific Research Applications

Synthesis and Biological Activities

The synthesis of sulfonamide derivatives and their reactions have led to the creation of compounds with significant biological activities. For instance, the synthesis of thiosemicarbazides, triazoles, and Schiff bases from related starting materials has been explored for their antihypertensive α-blocking activity. These compounds exhibit good activity and low toxicity, highlighting their potential in medicinal chemistry (Abdel-Wahab et al., 2008).

Additionally, novel pyrazole and thienopyrimidine derivatives synthesized from thiosemicarbazide derivatives have shown remarkable antitumor activity against breast cancer cells, underlining the potential of these compounds in cancer therapy (Aly, 2009).

Anticancer and Antimicrobial Activities

Research on mixed-ligand copper(II)-sulfonamide complexes has demonstrated that these compounds can bind to DNA, induce DNA cleavage, and exhibit anticancer activity in cell models. The N-sulfonamide derivative's structure significantly influences its interaction with DNA and its biological effects, highlighting the importance of structural variation in drug design (González-Álvarez et al., 2013).

Moreover, novel benzothiazole acylhydrazones have been synthesized and evaluated for their anticancer activities. These compounds, with various substitutions on the benzothiazole scaffold, have shown potential against different cancer cell lines, emphasizing the versatility of benzothiazole derivatives in developing new anticancer agents (Osmaniye et al., 2018).

Antifungal and Anti-inflammatory Applications

Compounds derived from 4-aryldiazenyl-3,5-dimethylpyrazoles have been tested for antimicrobial activity, showing high mycostatic activity against pathogenic dermatophytes and yeast-like fungi. These findings indicate the potential use of these compounds in treating fungal infections (Khudina et al., 2021).

Furthermore, the synthesis of new sulfonamide derivatives has led to compounds with effective antimicrobial and antiproliferative agents. These derivatives exhibit significant cytotoxic activity against lung and liver cancer cell lines and potent antimicrobial properties, suggesting their dual-use in combating cancer and infections (Abd El-Gilil, 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Biochemical Pathways

For example, some thiazole derivatives can inhibit the conversion of arachidonic acid into thromboxane and prostaglandins by COX enzymes, thereby exerting anti-inflammatory effects .

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s pharmacokinetics.

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

properties

IUPAC Name |

4-[[(4,7-dimethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5S2/c1-22(2)29(24,25)12-7-5-11(6-8-12)17(23)20-21-18-19-15-13(26-3)9-10-14(27-4)16(15)28-18/h5-10H,1-4H3,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWUBWXIGHBNLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2824330.png)

![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824334.png)

![N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2824335.png)

![N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2824337.png)

![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2824338.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)pentan-1-one hydrochloride](/img/structure/B2824339.png)

![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2824348.png)